An In-depth Technical Guide to 5-Methyl-1,3-hexadiene: Structural Isomers and Stereochemistry
An In-depth Technical Guide to 5-Methyl-1,3-hexadiene: Structural Isomers and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-methyl-1,3-hexadiene, focusing on its structural isomers, stereochemistry, and analytical characterization. This information is critical for professionals in research and drug development who may encounter or utilize this compound in synthetic pathways.
Introduction to 5-Methyl-1,3-hexadiene
5-Methyl-1,3-hexadiene is a conjugated diene with the molecular formula C₇H₁₂ and a molecular weight of 96.17 g/mol .[1][2] Its structure, featuring a methyl group at the fifth carbon of a hexadiene chain, gives rise to a rich variety of isomers, including constitutional isomers and stereoisomers. The conjugated diene system is a key functional group that dictates its reactivity, particularly in cycloaddition reactions like the Diels-Alder reaction.[1] The presence of a chiral center and a trisubstituted double bond introduces stereochemical complexity that is crucial for understanding its chemical behavior and for its application in stereoselective synthesis.
Structural Isomers and Stereochemistry
The systematic IUPAC name for the trans isomer is (3E)-5-methylhexa-1,3-diene. The structure of 5-methyl-1,3-hexadiene allows for several types of isomerism, which are outlined below.
Constitutional Isomers
Constitutional isomers have the same molecular formula (C₇H₁₂) but different connectivity of atoms. For 5-methyl-1,3-hexadiene, these include isomers with different positioning of the double bonds and the methyl group. Examples of constitutional isomers include:
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Positional Isomers of the Diene: 5-Methyl-1,4-hexadiene, 2-Methyl-1,3-hexadiene, 3-Methyl-1,3-hexadiene, etc.[1]
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Cyclic Isomers: Various methylcyclohexene and dimethylcyclopentene isomers.
Stereoisomers
Stereoisomers have the same connectivity but differ in the spatial arrangement of atoms. 5-Methyl-1,3-hexadiene exhibits both geometric isomerism and enantiomerism.
The double bond at the C3-C4 position can exist in two different geometries, leading to (E) and (Z) isomers (also referred to as trans and cis, respectively). The (E)-isomer is generally more stable due to reduced steric hindrance.[1]
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(3E)-5-Methyl-1,3-hexadiene (trans)
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(3Z)-5-Methyl-1,3-hexadiene (cis)
The carbon atom at position 5 is a chiral center as it is bonded to four different groups (a hydrogen atom, a methyl group, an ethyl group, and a propenyl group). This results in two enantiomers for each geometric isomer:
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(3E,5R)-5-Methyl-1,3-hexadiene and (3E,5S)-5-Methyl-1,3-hexadiene
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(3Z,5R)-5-Methyl-1,3-hexadiene and (3Z,5S)-5-Methyl-1,3-hexadiene
The logical relationship between these isomers is depicted in the following diagram:
Caption: Isomeric relationships of 5-Methyl-1,3-hexadiene.
Physicochemical Properties
| Property | (3E)-5-Methyl-1,3-hexadiene (trans) | Notes |
| Molecular Formula | C₇H₁₂ | - |
| Molecular Weight | 96.17 g/mol | [2] |
| XLogP3-AA | 2.8 | A measure of lipophilicity.[2] |
| Boiling Point | Not available | Expected to be in the range of other C7 hydrocarbons. |
| Density | Not available | - |
| Refractive Index | Not available | - |
Experimental Protocols
The synthesis and separation of specific isomers of 5-methyl-1,3-hexadiene require carefully chosen experimental conditions.
Synthesis of 5-Methyl-1,3-hexadiene Isomers
Two common methods for the synthesis of conjugated dienes like 5-methyl-1,3-hexadiene are the Wittig reaction and the dehydration of alcohols.
The Wittig reaction is a versatile method for forming carbon-carbon double bonds.[3][4] To synthesize 5-methyl-1,3-hexadiene, an appropriate phosphorus ylide can be reacted with an aldehyde. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions.
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General Protocol for Wittig Reaction:
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Ylide Preparation: An appropriate phosphonium (B103445) salt (e.g., allyltriphenylphosphonium bromide) is suspended in a dry, aprotic solvent (e.g., THF) under an inert atmosphere. A strong base (e.g., n-butyllithium or sodium hydride) is added dropwise at a low temperature (e.g., 0 °C or -78 °C) to generate the ylide.
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Reaction with Aldehyde: A solution of the aldehyde (e.g., isobutyraldehyde) in the same solvent is added to the ylide solution. The reaction mixture is allowed to warm to room temperature and stirred for several hours.
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Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed, dried, and concentrated. The crude product is then purified by distillation or column chromatography to isolate the desired diene.
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The workflow for a Wittig synthesis is illustrated below:
Caption: General workflow for Wittig synthesis of dienes.
Acid-catalyzed dehydration of an appropriate alcohol, such as 5-methylhexan-2-ol, can yield a mixture of isomeric alkenes, including 5-methyl-1,3-hexadiene.[5] The reaction typically follows Zaitsev's rule, favoring the formation of the more substituted alkene.[6]
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General Protocol for Alcohol Dehydration:
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Reaction Setup: The alcohol (e.g., 5-methylhexan-2-ol) is mixed with a strong acid catalyst (e.g., sulfuric acid or phosphoric acid) in a distillation apparatus.
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Dehydration: The mixture is heated to a temperature sufficient to cause dehydration and distill the resulting alkene product. The removal of the alkene as it forms drives the equilibrium towards the product.
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Work-up and Purification: The distillate, which may contain the alkene, water, and some acid, is washed with a dilute base (e.g., sodium bicarbonate solution) and then with water. The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate) and then purified by fractional distillation to separate the isomeric alkenes.
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Separation and Purification of Isomers
Gas chromatography (GC) is a powerful technique for the separation of volatile isomers like those of 5-methyl-1,3-hexadiene. The choice of the GC column's stationary phase is critical for achieving good resolution between the geometric isomers and other constitutional isomers.
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General Protocol for GC Separation:
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Instrumentation: A gas chromatograph equipped with a high-resolution capillary column (e.g., a non-polar or medium-polarity column) and a suitable detector (e.g., Flame Ionization Detector (FID) or Mass Spectrometer (MS)) is used.
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Sample Preparation: The sample mixture is dissolved in a volatile solvent.
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Analysis: A small volume of the sample is injected into the GC. An optimized temperature program for the oven is used to separate the components based on their boiling points and interactions with the stationary phase. The separated components are detected as they elute from the column, generating a chromatogram.
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Analytical Characterization
A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of the isomers of 5-methyl-1,3-hexadiene.
Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) is a primary tool for identifying the isomers. While all C₇H₁₂ isomers will have the same molecular ion peak (m/z = 96), their fragmentation patterns upon electron ionization can be distinct, providing a fingerprint for each structure.[1]
| Isomer | Molecular Ion (M⁺) | Key Fragment Ions |
| 5-Methyl-1,3-hexadiene | m/z 96 | m/z 81 ([M-CH₃]⁺), m/z 67 ([M-C₂H₅]⁺)[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for elucidating the detailed structure and stereochemistry of the isomers.
The chemical shifts and coupling constants of the olefinic protons are particularly diagnostic for assigning the geometry of the C3=C4 double bond. For the (E)-isomer, a larger coupling constant (typically 12-18 Hz) is expected for the trans-protons on the double bond, while the (Z)-isomer would show a smaller coupling constant (typically 6-12 Hz).
The chemical shifts of the sp² hybridized carbons in the ¹³C NMR spectrum confirm the presence of the conjugated diene system. The number of unique signals will also reflect the symmetry of the molecule.
| Carbon Environment | Expected ¹³C Chemical Shift (ppm) |
| sp² Carbons (C=C) | 115 - 145 |
| sp³ Carbons | 10 - 40 |
Note: The exact chemical shifts will vary between isomers.
Infrared (IR) Spectroscopy
IR spectroscopy can confirm the presence of the key functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=C Stretch (conjugated) | ~1650 and ~1600 |
| =C-H Bending (trans) | ~965 |
| =C-H Bending (cis) | ~675-730 |
| C-H Stretch (sp²) | >3000 |
| C-H Stretch (sp³) | <3000 |
Conclusion
5-Methyl-1,3-hexadiene is a structurally diverse molecule with significant stereochemical complexity. A thorough understanding of its isomers is essential for its use in chemical synthesis and other applications. The combination of modern synthetic methods and advanced analytical techniques allows for the preparation and characterization of specific isomers. This guide provides a foundational understanding for researchers and professionals working with this and related compounds.
References
- 1. 5-Methyl-1,3-hexadiene | 32763-70-5 | Benchchem [benchchem.com]
- 2. trans-5-Methyl-1,3-hexadiene | C7H12 | CID 5315011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. homework.study.com [homework.study.com]
- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. m.youtube.com [m.youtube.com]
